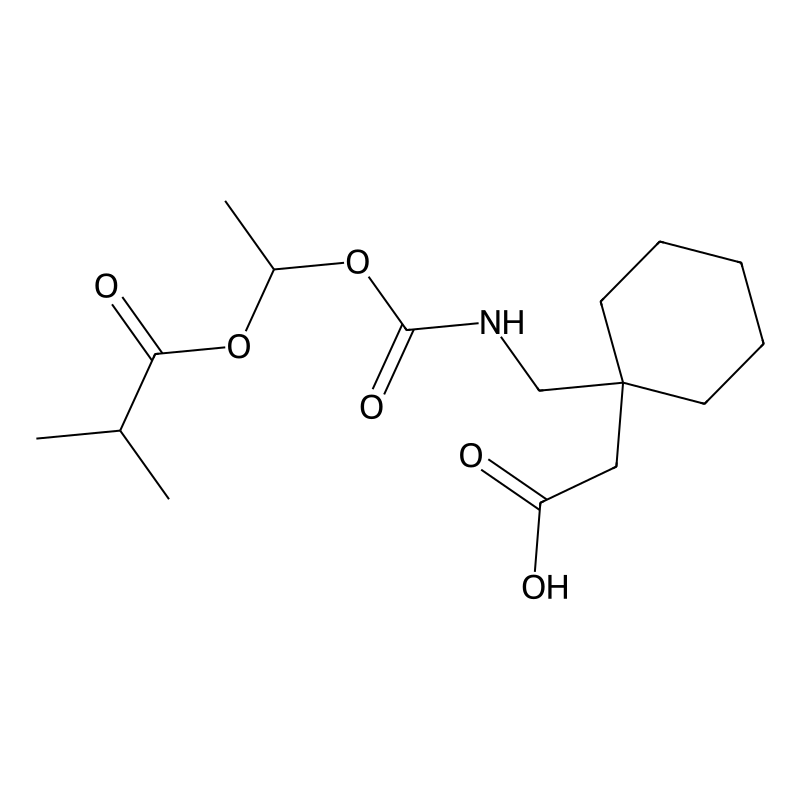Gabapentin enacarbil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Restless Legs Syndrome
One of the main areas of research for gabapentin enacarbil is in the treatment of moderate to severe primary restless legs syndrome (RLS) []. Several clinical trials have investigated its efficacy, finding that it can improve symptoms and sleep quality in patients with RLS [, ].
These studies compared gabapentin enacarbil at different doses to a placebo (inactive treatment). They measured improvement using scales that assess RLS symptoms and sleep quality [, ]. The research suggests that gabapentin enacarbil may be an effective treatment for RLS, although the optimal dosage is debated [, ].
Gabapentin enacarbil is a prodrug of gabapentin, designed to enhance the pharmacokinetic properties of its parent compound. It is primarily utilized in the treatment of moderate-to-severe primary Restless Legs Syndrome and postherpetic neuralgia, a condition characterized by pain following shingles. The compound is known for its ability to alleviate discomfort associated with these conditions by modulating neurotransmitter release and inhibiting certain calcium channels in the nervous system .
The chemical formula for gabapentin enacarbil is , and it has a molecular weight of approximately 329.39 g/mol. Its structure incorporates elements that facilitate its conversion into gabapentin upon administration, allowing for prolonged therapeutic effects .
Gabapentin enacarbil exhibits its biological activity primarily through its action on voltage-dependent calcium channels. It binds to the alpha-2-delta subunit of these channels, inhibiting neurotransmitter release and thereby reducing excitability in neurons. This mechanism is believed to contribute to its efficacy in treating neuropathic pain and movement disorders associated with Restless Legs Syndrome . The pharmacological profile of gabapentin enacarbil closely mirrors that of gabapentin, although it is designed for extended release and improved absorption.
Gabapentin enacarbil is primarily applied in clinical settings for:
- Restless Legs Syndrome: It helps alleviate discomfort and the urge to move legs, improving sleep quality.
- Postherpetic Neuralgia: It provides pain relief in patients suffering from nerve pain following shingles.
Additionally, its role as an anticonvulsant suggests potential applications in other neuropathic pain conditions .
Gabapentin enacarbil shares similarities with several other compounds used in treating neuropathic pain and related conditions. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Gabapentin | Calcium channel modulation | Established use; less bioavailable than enacarbil |
| Pregabalin | Binds to alpha-2-delta subunit of calcium channels | More potent than gabapentin; used for generalized anxiety disorder |
| Carbamazepine | Sodium channel blocker | Primarily used for epilepsy; different mechanism |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Used for depression; different pharmacological profile |
Gabapentin enacarbil's unique formulation as a prodrug allows for improved absorption and sustained release compared to gabapentin, making it particularly effective for chronic conditions requiring long-term management .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]
Other CAS
Absorption Distribution and Excretion
Gabapentin enacarbil is eliminated primarily in the urine (94%) and to a lesser extent in the feces (5%).
The volume of distribution is 76L.
Renal clearance of gabapentin is 5 to 7 L/hr.
Metabolism Metabolites
Wikipedia
Daclatasvi
FDA Medication Guides
Gabapentin Enacarbil
TABLET, EXTENDED RELEASE;ORAL
ARBOR PHARMS LLC
04/17/2020
Biological Half Life
Use Classification
Dates
Bialer M: New antiepileptic drugs that are second generation to existing antiepileptic drugs. Expert Opin Investig Drugs. 2006 Jun;15(6):637-47. [PMID:16732716]
Cundy KC, Annamalai T, Bu L, De Vera J, Estrela J, Luo W, Shirsat P, Torneros A, Yao F, Zou J, Barrett RW, Gallop MA: XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. J Pharmacol Exp Ther. 2004 Oct;311(1):324-33. Epub 2004 May 14. [PMID:15146029]








